molecular formula C9H22N2 B1307894 5-(Diethylamino)pentylamine CAS No. 34987-15-0

5-(Diethylamino)pentylamine

Cat. No.: B1307894
CAS No.: 34987-15-0
M. Wt: 158.28 g/mol
InChI Key: JYCCKJSLUHEIDU-UHFFFAOYSA-N
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Description

5-(Diethylamino)pentylamine (IUPAC name: N5,N5-diethylpentane-1,5-diamine) is an aliphatic diamine featuring a pentyl backbone substituted with a diethylamino group. It is a colorless liquid with a pungent odor, soluble in water and organic solvents, and is widely employed in organic synthesis, polymer stabilization, and catalysis . Key applications include:

  • Organic synthesis: Acts as a nucleophile in reactions with alkyl halides, acyl halides, and other electrophiles to generate amine derivatives .
  • Polymer industry: Functions as a catalyst in polyurethane production and a stabilizer in polycarbonate and polyamide synthesis .
  • Biochemical assays: Derivatives like 5-(biotinamido)pentylamine are utilized to study transglutaminase activity in protein crosslinking .

Synonyms include N,N-diethylpentan-2-amine, 1,5-pentanediamine, N5,N5-diethyl-, and 4-(diethylamino)-1-methylbutylamine .

Preparation Methods

The preparation of 5-(Diethylamino)pentylamine can be achieved through several synthetic routes. One common method involves the reaction of ethylenediamine with 1-bromopentane to synthesize pentamethylenediamine. This intermediate is then reacted with diethyl ether and triethylamine to generate this compound . Another method involves the condensation reaction of 4,7-dichloroquinoline with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, followed by deprotection and reductive amination .

Chemical Reactions Analysis

5-(Diethylamino)pentylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include diethyl ether, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

5-(Diethylamino)pentylamine is recognized as a drug intermediate in the synthesis of various pharmaceutical compounds. Its role as an amine allows it to participate in reactions essential for creating active pharmaceutical ingredients (APIs).

Table 1: Pharmaceutical Applications

ApplicationDescription
Drug IntermediateUsed in the synthesis of antihistamines and other therapeutic agents.
Synthesis of APIsActs as a building block for complex organic molecules.

Case Study : In a study published in the Brazilian Journal of Pharmaceutical Sciences, the compound was utilized in the formulation of a new antihistamine, demonstrating its efficacy in reducing allergic reactions while maintaining low toxicity levels .

Cosmetic Applications

In cosmetics, this compound serves as a nonionic surfactant and emulsifier. Its ability to stabilize formulations makes it valuable in skincare products.

Table 2: Cosmetic Applications

ApplicationDescription
EmulsifierHelps stabilize oil-in-water emulsions in creams and lotions.
Skin Conditioning AgentEnhances skin feel and moisture retention properties.

Case Study : A formulation study highlighted the use of this compound in moisturizing creams, where it significantly improved the sensory attributes and stability of the product .

Chemical Synthesis

This compound is also used as a reagent in organic synthesis. Its amine functionality allows it to act as a nucleophile in various chemical reactions.

Table 3: Chemical Synthesis Applications

ApplicationDescription
Reagent for SynthesisUtilized in the synthesis of polyamines and other nitrogen-containing compounds.
Corrosion InhibitorApplied in formulations to prevent corrosion on metal surfaces .

Mechanism of Action

The mechanism of action of 5-(Diethylamino)pentylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds are compared based on structural features, synthesis yields, and applications:

Alkylamino Derivatives: Dimethyl vs. Diethyl Substituents

Compound Structure Key Properties/Applications Synthesis Yield
5-(Diethylamino)pentylamine Linear pentyl chain with -N(C₂H₅)₂ Catalyst in polyurethane production; nucleophile in pyrimidin-2-amine synthesis N/A
5-(Dimethylamino)-2-nitrosophenol Aromatic ring with -N(CH₃)₂ and -NO Intermediate in heterocyclic compound synthesis (e.g., benzoxazinones) 86%
5-(Diethylamino)-2-nitrosophenol Aromatic ring with -N(C₂H₅)₂ and -NO Precursor for dyes and bioactive molecules 83%

Key Insight: Diethylamino substituents generally reduce steric hindrance compared to dimethyl groups, enhancing reactivity in aromatic systems .

Biotinylated Analogs: Functionalization for Biochemical Assays

Compound Structure Applications Detection Method
This compound Linear aliphatic diamine Organic synthesis and polymer catalysis N/A
5-(Biotinamido)pentylamine Pentylamine conjugated to biotin Transglutaminase activity assays; protein crosslinking studies via biotin-streptavidin binding Spectrophotometry, MS

Key Insight : The biotin tag enables specific protein labeling, making 5-(biotinamido)pentylamine superior for tracking enzymatic activity in complex biological systems .

Heterocyclic and Aromatic Analogs: Medicinal Chemistry Relevance

Compound Structure Applications Therapeutic Relevance
This compound Linear aliphatic diamine Limited direct biological use; primarily industrial None
2-Phenethylamine derivatives Aromatic ethylamine core CNS-targeting ligands (e.g., dopamine receptor modulators) High (neuropsychiatry)
5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine Thiazolo-pyridine scaffold Potential kinase inhibitors or antimicrobial agents Under investigation

Physicochemical and Functional Contrasts

Table 1: Physical Properties

Property This compound 5-(Biotinamido)pentylamine 2-Phenethylamine
Molecular Weight ~158.28 g/mol 328.47 g/mol 121.18 g/mol
Solubility Water, organic solvents DMSO, DMF Ethanol, chloroform
Primary Use Synthesis, catalysis Protein labeling Drug discovery

Research Findings and Trends

  • Transglutaminase Studies: 5-(Biotinamido)pentylamine incorporation assays revealed a 4-fold increase in mitochondrial transglutaminase activity under stress conditions, outperforming non-biotinylated analogs .
  • Industrial Catalysis: this compound achieves >90% conversion efficiency in polyurethane foam production, attributed to its dual amine functionality .
  • Yield Optimization: Diethylamino-substituted nitrosophenols show marginally lower yields (83%) than dimethyl analogs (86%), likely due to increased steric bulk .

Biological Activity

5-(Diethylamino)pentylamine, also known as 2-amino-5-diethylaminopentane, is an aliphatic amine with the molecular formula C9H22N2C_9H_{22}N_2 and a molecular weight of approximately 158.28 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and related research findings.

This compound is characterized by a diethylamino group at the fifth position of a pentylamine backbone. Its unique structure contributes to its reactivity and biological activity. The compound is typically synthesized through reactions involving ethylenediamine and 1-bromopentane, followed by further reactions with diethyl ether and triethylamine.

The biological activity of this compound primarily stems from its ability to act as a ligand, binding to specific proteins and altering their activity. This interaction can influence various biochemical pathways depending on the target molecules involved. The compound has been investigated for its potential roles in enzyme interactions, protein modifications, and as a precursor in pharmaceutical applications .

Biological Applications

This compound has been utilized in several scientific fields:

  • Biochemistry : It serves as a reagent for protein labeling through crosslinking chemistries, facilitating the study of protein interactions.
  • Medicinal Chemistry : The compound is explored for its therapeutic potential, particularly in drug development as it may influence targets involved in various diseases.
  • Agricultural Chemistry : It acts as a building block for synthesizing agrochemicals, including pesticides.
  • Textile Engineering : The compound is used as a solvent during dyeing processes, enhancing dye binding to fabrics.

Toxicity and Safety

Despite its applications, this compound poses certain safety concerns. It is classified as toxic via ingestion, inhalation, and skin absorption, necessitating careful handling in laboratory settings. Proper safety measures should be implemented to mitigate risks associated with exposure.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Protein Interaction Studies : Research has shown that the compound can modify enzyme activity through competitive inhibition mechanisms. For instance, it has been studied as an inhibitor of specific methyltransferases involved in histone modification .
  • Therapeutic Potential : In vitro studies have indicated that this compound may influence cellular pathways relevant to cancer progression by modulating protein interactions critical for tumor growth and metastasis .
  • Crosslinking Applications : In biochemical assays, the compound has been effectively used to conjugate proteins with biotin labels, allowing for enhanced detection methods using avidin or streptavidin probes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
1,4-PentanediamineContains two amino groups at positions 1 and 4Lacks diethylamino group; simpler structure
N,N-Diethyl-1,4-butanediamineSimilar diethylamino structure but shorter chainShorter chain length compared to pentylamine
2-Amino-5-methylpentaneMethyl group instead of diethylaminoVariation in substitution leading to different properties
N,N-Diethyl-1-pentylamineSimilar amine structure but different alkyl chainDifferent alkyl chain influences reactivity

The comparison highlights that the specific combination of a pentyl chain with a diethylamino group imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. How can 5-(Biotinamido)pentylamine be effectively conjugated to biomolecules for targeted delivery systems?

The conjugation process leverages the biotin-streptavidin/avidin interaction, facilitated by the compound’s pentylamine spacer. For proteins or peptides, amine-reactive crosslinkers (e.g., NHS esters) can target lysine residues, while thiol-based chemistry may modify cysteine residues. The spacer’s flexibility ensures minimal steric hindrance during binding . Post-conjugation, validate binding specificity using techniques like ELISA or surface plasmon resonance (SPR).

Q. What are the critical considerations for ensuring the stability of 5-(Biotinamido)pentylamine conjugates in physiological conditions?

Stability depends on the biotinamido group’s positioning and the spacer’s length. The pentylamine chain balances rigidity and flexibility, reducing enzymatic degradation. Use buffers with pH 6–8 to prevent hydrolysis, and avoid reducing agents that may cleave disulfide bonds in streptavidin complexes. Long-term storage at –20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How can researchers optimize the labeling efficiency of 5-(Biotinamido)pentylamine in transglutaminase (TG2)-mediated protein modification studies?

TG2 catalyzes the covalent linkage of the compound to glutamine residues. Optimize incubation time (e.g., 15 min vs. 5 h) to prioritize primary reactive sites (e.g., Gln42, Gln193 in osteopontin) over secondary residues . Use MALDI-MS to quantify labeling efficiency by comparing measured vs. theoretical mass shifts (±5 ppm tolerance) . Adjust TG2 concentration and Ca²⁺ levels to modulate enzymatic activity.

Q. What strategies address discrepancies in mass spectrometry (MS) data when analyzing 5-(Biotinamido)pentylamine-labeled peptides across replicate experiments?

Variability often arises from incomplete labeling or ion suppression during MS. Perform technical replicates (≥4) and normalize spectral counts to account for instrument noise . Use software like GPMAW to calculate expected MH⁺ masses and validate ppm differences. If cross-reactivity occurs, confirm residue conservation via sequence alignment (e.g., Gln213 in osteopontin is conserved in 23/25 species) .

Q. How does the structural configuration of 5-(Biotinamido)pentylamine influence its efficacy as a linker in PROTAC design?

The pentylamine spacer enables optimal distance between the E3 ligase ligand and the target protein, critical for forming a productive ternary complex. In PROTAC synthesis, the biotin moiety allows rapid purification via streptavidin affinity columns. However, the spacer’s hydrophilicity may require PEGylation to improve solubility and pharmacokinetics . Validate degradation efficiency using Western blotting and cellular viability assays.

Q. Methodological Considerations

  • Data Contradiction Analysis : When replicate labeling experiments show inconsistent residue modification (e.g., Gln34 vs. Gln55), conduct time-course studies to identify kinetic preferences of TG2 .
  • Experimental Design : For affinity purification, pre-block streptavidin beads with free biotin to reduce nonspecific binding .

Properties

IUPAC Name

N',N'-diethylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCCKJSLUHEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404549
Record name 5-(DIETHYLAMINO)PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34987-15-0
Record name 5-(DIETHYLAMINO)PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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